Butamirate-d5 Citrate

Übersicht

Beschreibung

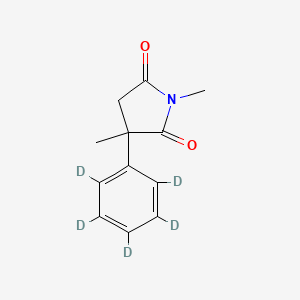

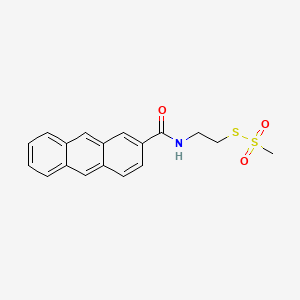

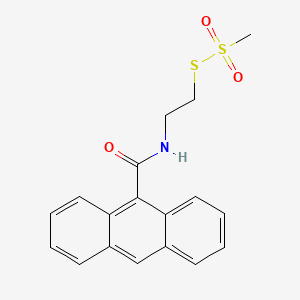

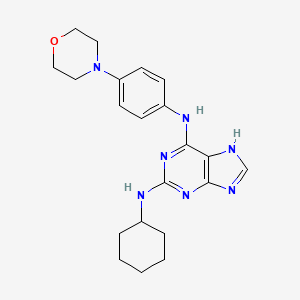

Butamirate Citrate is a cough suppressant . It is not chemically or pharmacologically related to the opioid alkaloids . The molecular formula is C24H37NO10 . The average mass is 499.551 Da and the monoisotopic mass is 499.241760 Da .

Synthesis Analysis

A reversed-phase high-pressure liquid chromatography (RP-HPLC) method was developed and subsequently validated for the simultaneous determination of Butamirate Citrate and benzoic acid in cough syrup . The method demonstrated a satisfactory separation, yet the acquired peaks were asymmetrical. This effect was eliminated by using 1% triethylamine in the buffer solution as a silanol blocker .Molecular Structure Analysis

The molecular structure of Butamirate Citrate is C24H37NO10 . The average mass is 499.551 Da and the monoisotopic mass is 499.241760 Da .Chemical Reactions Analysis

A reversed-phase high-pressure liquid chromatography (RP-HPLC) method was developed and subsequently validated for the simultaneous determination of Butamirate Citrate and benzoic acid in cough syrup . The method demonstrated a satisfactory separation, yet the acquired peaks were asymmetrical. This effect was eliminated by using 1% triethylamine in the buffer solution as a silanol blocker .Wissenschaftliche Forschungsanwendungen

1. Antitussive and Central Nervous System Effects

Butamirate citrate is primarily recognized for its antitussive (cough suppressant) properties. It acts centrally, possibly through receptors in the brainstem, to inhibit cough. This action is similar to other central-acting antitussive drugs and has been observed in both clinical practice and animal models. However, central nervous system adverse effects such as irritability, lethargy, and dystonic reactions are rare but notable (Bayram et al., 2013).

2. Analytical Method Development

The development of derivative and derivative ratio methods for determining butamirate citrate highlights its importance in pharmaceutical analysis. These methods, using second derivative ultraviolet spectrophotometry, enable the measurement of butamirate citrate and its degradation products without interference, indicating its stability and degradation under various conditions (Hassib et al., 2011).

3. Therapeutic Usage and Safety

Butamirate citrate's main therapeutic indication is for cough due to acute lower respiratory tract infections. It is widely used for both children and adults, with its safety and efficacy profile being generally well-regarded. Adverse events like nausea, vomiting, and skin exanthemas are reported in a small percentage of patients, demonstrating its overall tolerability (Mikó, 2005).

4. Pharmaceutical Formulation Analysis

Chromatographic methods have been applied for determining butamirate citrate in the presence of its degradation product. These methods include Rapid Resolution Liquid Chromatography and High-Performance Liquid Chromatography, providing insights into the drug's stability and purity in pharmaceutical preparations (Mahmoud et al., 2019).

5. Comparative Evaluation of Antitussive Activity

Butamirate citrate has been compared with other antitussive agents like clobutinol, demonstrating its effectiveness in reducing cough severity and frequency. Such comparative studies help in understanding its relative efficacy and positioning in therapeutic protocols (Charpin & Weibel, 1990).

6. Bioavailability Studies

Research on the bioavailability of different butamirate citrate preparations after oral administration contributes to understanding its pharmacokinetics. This is vital for determining the appropriate dosage forms and regimes for effective therapeutic outcomes (Bohner et al., 1997).

Wirkmechanismus

Target of Action

Butamirate-d5 Citrate, the active ingredient in SINECOD, is primarily targeted at suppressing cough . It is thought to have a central action .

Mode of Action

The exact mechanism of action of Butamirate-d5 Citrate is unknown . It is known to exert non-specific anticholinergic and bronchospasmolytic effects . These effects facilitate respiration . It acts centrally by decreasing the tussigenic reflex . It also has peripheral anti-inflammatory and bronchospasmolytic activity .

Biochemical Pathways

It is known that it facilitates respiration through its non-specific anticholinergic and bronchospasmolytic effects .

Pharmacokinetics

When administered orally, Butamirate-d5 Citrate is absorbed quickly and completely . It is hydrolyzed mainly into phenyl-2-butyric acid and diethylaminoethoxyethanol . Butamirate-d5 Citrate has a high volume of distribution, ranging between 81 and 112 L (depending on body weight in kg), as well as a high degree of protein binding .

Result of Action

The primary result of Butamirate-d5 Citrate’s action is the suppression of cough . It achieves this through its central action on the tussigenic reflex and its peripheral anti-inflammatory and bronchospasmolytic activity . It also facilitates respiration .

Action Environment

It is well tolerated even at high doses and is well suited for cough relief in adults and children .

Safety and Hazards

When handling Butamirate-d5 Citrate, one should avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKMHUAWFDGPTF-UHBAQTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675734 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butamirate-d5 Citrate | |

CAS RN |

1215650-08-0 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)

![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)